molecular formula C11H13ClN2S B1683107 Tetramisole hydrochloride CAS No. 5086-74-8

Tetramisole hydrochloride

Cat. No. B1683107
CAS RN: 5086-74-8
M. Wt: 240.75 g/mol
InChI Key: LAZPBGZRMVRFKY-UHFFFAOYSA-N
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Description

Tetramisole hydrochloride is a potent anthelmintic, used in veterinary medicine to treat ascariasis and other worm infections . It is a racemic mixture of levamisole and its enantiomer dexamisole . It is also an inhibitor of alkaline phosphatases, suitable for inhibition of various alkaline phosphatase (i.e., liver, kidney, placenta, bone, and tumor) .


Synthesis Analysis

Tetramisole hydrochloride can be synthesized by condensation of styrene oxide and ethylenimine . The product, 1-(P-hydroxy-phenethyl)aziridine, reacts with thiourea or thiocyanic acid to yield 3-(P-hydroxy-phenethyl)-2-iminothiazolidine . Following chlorination with thionyl chloride, a base-catalysed cyclization gives tetramisole . This method provides a general route to 2,3,5,6-tetrahydroimidazo[2,1-b]thiazoles .


Molecular Structure Analysis

The molecular formula of Tetramisole hydrochloride is C11H12N2S.HCl . Its molecular weight is 240.75 g/mol .


Chemical Reactions Analysis

Tetramisole hydrochloride can undergo several reactions. For instance, it can react with 2-amino-4,5-dihydrothiazole hydrochloride and (1,2-dibromoethyl)benzene in the presence of sodium carbonate in N,N-dimethyl-formamide .

Scientific Research Applications

Catalysis in Organic Synthesis Tetramisole hydrochloride, a pharmaceutical derivative, is recognized for its ability to serve as an enantioselective acylation catalyst, significantly contributing to the field of organic synthesis. The related compound, benzotetramisole, demonstrates remarkable catalytic efficiency, particularly in the kinetic resolution of secondary benzylic alcohols, thereby underscoring the potential of tetramisole hydrochloride in asymmetric synthesis processes (Birman & Li, 2006).

Asymmetric Synthesis Further research highlights tetramisole hydrochloride's role in promoting catalytic asymmetric intramolecular Michael addition-lactonization. This process yields carbo- and heterocyclic products with high levels of diastereo- and enantiocontrol, which are pivotal in the synthesis of complex organic compounds (Belmessieri et al., 2011).

Analytical and Pharmaceutical Quality Control In the pharmaceutical industry, tetramisole hydrochloride's determination is critical for quality control. Recent developments include spectrophotometric methods for its quantification in the presence of degradation products, offering a cost-effective and sensitive solution for ensuring drug purity and compliance with safety standards (Nassar et al., 2018). Additionally, colorimetric methods have been established for the quantitative determination of tetramisole hydrochloride in various forms, utilizing chromogenic reagents to form colored complexes, thereby facilitating the accurate assessment of pharmaceutical formulations (Amin & Dessouki, 2002).

Stability-Indicating Methods The development and validation of a stability-indicating high-performance liquid chromatographic method for tetramisole hydrochloride have been essential in understanding the stability of this compound under various stress conditions. This method allows for the effective determination of tetramisole hydrochloride in pharmaceutical preparations, ensuring the safety and efficacy of the medication (Nassar et al., 2018).

Sensor Development for Quantitative Analysis The creation of poly(vinyl)chloride based membrane sensors for tetramisole hydrochloride epitomizes the advances in electrochemical sensing techniques. These sensors offer a high-throughput, accurate, and feasible method for the potentiometric determination of tetramisole hydrochloride in pharmaceutical products, enhancing the efficiency of quality control processes (Gupta et al., 2007).

Safety And Hazards

Tetramisole hydrochloride is toxic if swallowed . It may cause skin and eye irritation . It is recommended not to breathe its dust and to avoid getting it in eyes, on skin, or on clothing . It should be handled only in a closed system or with appropriate exhaust ventilation .

properties

IUPAC Name

6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZPBGZRMVRFKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(CN21)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017245
Record name Tetramisole hydrochloride
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Molecular Weight

240.75 g/mol
Source PubChem
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Solubility

>36.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532878
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Description Aqueous solubility in buffer at pH 7.4

Product Name

Tetramisole hydrochloride

CAS RN

5086-74-8, 16595-80-5, 4641-34-3
Record name Tetramisole hydrochloride
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Record name Tetramisole hydrochloride [USAN]
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Record name Tetramisole hydrochloride
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Record name Levamisole hydrochloride
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Record name TETRAMISOLE HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

A laboratory pressure bottle is charged with 92 ml. of 37% hydrochloric acid, cooled to 0°-5° C., and a mixture consisting of 79.0 g. (0.2 mole) of dl-3-(β-hydroxyphenethyl)-2-iminothiazolidine-p-toluene sulfonate and 40.4 g. (0.69 mole) of sodium chloride is added. The mixture is cooled to 0°-5° C., and 89.2 g. of 97% sulfuric acid (0.875 mole) is added. The pressure bottle is closed, and the contents heated at 50° C. for 20 hours. The reaction mixture is cooled and added to a mixture of 200 ml. water and 250 ml. of toluene. The mixture is agitated at 20°-30° C. and 50% sodium hydroxide solution is added thereto dropwise to adjust the pH to 6. The mixture is heated to 50°-55° C., 40.0 g. of anhydrous potassium carbonate is added quickly, and the mixture is stirred at 50°-55° C. for 2 hours. At the end of this time, an additional 100 ml. of water is added, the lower aqueous layer separated, and the organic layer clarified. The clarified organic layer is treated with a solution of isopropanolic hydrogen chloride below 40° C. to the point where Congo Red test paper changes from red to blue. The reaction mixture is then cooled to 10° C., the precipitate is separated by filtration, and filter cake washed with 100 ml. of ambient temperature isopropanol. The product is air dried to constant weight to obtain 44.4 g. (92.5% yield) of dl tetramisole hydrochloride, compound VII. The product contains less than 0.1% of the styryl impurity, VIII.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetramisole hydrochloride
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Tetramisole hydrochloride
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Tetramisole hydrochloride
Reactant of Route 6
Tetramisole hydrochloride

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